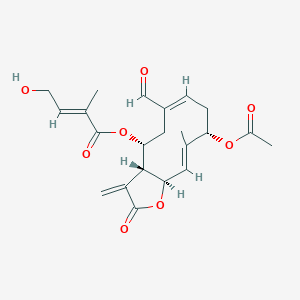

Eupalinolide O

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Eupalinolide O is a novel sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC. This compound has garnered significant attention due to its potent anticancer properties, particularly against human breast cancer cells . This compound induces cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eupalinolide O is typically isolated from the aerial parts of Eupatorium lindleyanum DC. The extraction process involves ethanol reflux extraction, followed by reduced pressure concentration and macroporous resin column chromatography . High-speed counter-current chromatography (HSCCC) is then used for the preparative separation of this compound along with other sesquiterpenoid lactones . The two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water (1:4:2:3, v/v/v/v) is selected for this process .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through the extraction and purification processes mentioned above, which are suitable for laboratory-scale production.

Chemical Reactions Analysis

Types of Reactions: Eupalinolide O undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using cytochrome P450 enzymes in human liver microsomes.

Hydrolysis: this compound is rapidly hydrolyzed by carboxylesterase enzymes.

Major Products Formed: The primary products formed from these reactions include various metabolites resulting from the enzymatic oxidation and hydrolysis processes .

Scientific Research Applications

Eupalinolide O has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: this compound serves as a model compound for studying sesquiterpene lactones and their chemical properties.

Industry: While its industrial applications are still under exploration, this compound’s anticancer properties suggest potential use in pharmaceutical formulations.

Mechanism of Action

Eupalinolide O exerts its effects by inducing cell cycle arrest and apoptosis in cancer cells. The compound causes a loss of mitochondrial membrane potential, which is a hallmark of apoptosis . This compound activates caspases, leading to apoptotic cell death . Additionally, it results in cell cycle arrest in the G2/M phase by decreasing the expression of cell cycle-related proteins such as cyclin B1 and cdc2 . The suppression of the Akt pathway is also observed in cells treated with this compound .

Comparison with Similar Compounds

Eupalinolide O is part of a group of sesquiterpene lactones isolated from Eupatorium lindleyanum DC. Similar compounds include:

- Eupalinolide A

- Eupalinolide B

- Eupalinolide G

- Eupalinolide H

- Eupalinolide I

- Eupalinolide J

- Eupalinolide K

Uniqueness: this compound stands out due to its potent anticancer activity, particularly against human breast cancer cells . While other eupalinolides also exhibit biological activities, this compound’s ability to induce apoptosis and cell cycle arrest makes it a unique and promising compound for cancer research and therapy .

Properties

Molecular Formula |

C22H26O8 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

[(3aR,4R,6E,9S,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9+,16-5+/t17-,18+,19+,20-/m0/s1 |

InChI Key |

MAIWERGSXNNKMK-KJXUJBMCSA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@@H]1OC(=O)C)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-[3-Methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B10831610.png)

![(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione](/img/structure/B10831615.png)

![2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B10831618.png)

![1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10831628.png)

![(3Z)-3-{[4-(2-chloroacetamido)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene}-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B10831633.png)

![1-[(3R,4R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10831642.png)

![4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10831650.png)

![[1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831659.png)

![(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1(1),(1).0(3),]hexacosa-10,12,14(26),16,18-pentaen-6-yl (2S)-2-(N-methyl-4-sulfanylpentanamido)propanoate](/img/structure/B10831661.png)